molecular formula C7H9N B13438600 2,6-Lutidine-15N

2,6-Lutidine-15N

Cat. No.: B13438600
M. Wt: 108.15 g/mol
InChI Key: OISVCGZHLKNMSJ-VJJZLTLGSA-N
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Description

2,6-Lutidine-15N (CAS No. 1330198-31-6) is a nitrogen-15 isotopologue of 2,6-dimethylpyridine, a heterocyclic aromatic compound with two methyl groups at the 2- and 6-positions of the pyridine ring. The 15N isotopic label enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, particularly for studying coordination chemistry and molecular interactions in metal complexes . This compound is critical in isotopic tracing experiments, where its distinct 15N signature allows precise tracking of ligand behavior in catalytic and biological systems. Its molecular formula is C₇H₇¹⁵N, with a molecular weight of 123.15 g/mol (adjusted for isotopic substitution) .

Properties

Molecular Formula

C7H9N

Molecular Weight

108.15 g/mol

IUPAC Name

2,6-dimethyl(115N)pyridine

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1

InChI Key

OISVCGZHLKNMSJ-VJJZLTLGSA-N

Isomeric SMILES

CC1=[15N]C(=CC=C1)C

Canonical SMILES

CC1=NC(=CC=C1)C

Origin of Product

United States

Preparation Methods

Isotopic Exchange Method

This approach involves exchanging the nitrogen atom in unlabeled 2,6-lutidine with nitrogen-15 labeled ammonia or nitrogen-15 labeled ammonium salts under controlled conditions:

  • Procedure:

    • Dissolve unlabeled 2,6-lutidine in an appropriate solvent such as water or ethanol.
    • Bubble nitrogen-15 labeled ammonia ($$^{15}\mathrm{NH}3$$) or ammonium salts ($$^{15}\mathrm{NH}4^+$$) into the solution.
    • Heat the mixture under reflux to facilitate exchange of the nitrogen atom.
    • The reaction is monitored via $$^{15}\mathrm{N}$$ NMR spectroscopy to confirm incorporation.
    • Post-reaction, purification involves distillation or chromatography to isolate the labeled lutidine.
  • Advantages:

    • High selectivity for nitrogen labeling.
    • Relatively straightforward if isotopic reagents are available.
  • Limitations:

    • Requires high-temperature conditions for efficient exchange.
    • Potential for incomplete exchange, necessitating multiple cycles.

Direct Synthesis from Nitrogen-15 Labeled Precursors

This method involves synthesizing this compound from the outset using nitrogen-15 labeled building blocks:

  • Procedure:

    • Synthesize pyridine derivatives via cyclization reactions starting from nitrogen-15 labeled precursors such as $$^{15}\mathrm{NH}_3$$ or $$^{15}\mathrm{N}$$-labeled nitriles.
    • Employ multistep organic synthesis pathways, including nitration, reduction, and methylation steps, to assemble the lutidine ring.
    • Specific synthesis routes include the Hantzsch pyridine synthesis, which can be adapted to incorporate $$^{15}\mathrm{N}$$ at the nitrogen position.
  • Advantages:

    • Higher isotopic purity.
    • Greater control over the position of labeling.
  • Limitations:

    • More complex and labor-intensive.
    • Higher cost due to the need for labeled precursors.

Notable Research on Nitrogen-15 Labeling in Pyridine Derivatives

Research indicates that hyperpolarized $$^{15}\mathrm{N}$$ pyridine derivatives, including lutidine, can be synthesized via isotopic exchange with high efficiency, especially under conditions that promote nitrogen scrambling and exchange at elevated temperatures. The chemical stability of lutidine under these conditions favors successful incorporation.

Analytical Validation

The success of the preparation methods is validated through $$^{15}\mathrm{N}$$ NMR spectroscopy, which confirms the isotopic enrichment and positional specificity. The chemical shift of nitrogen-15 in lutidine typically appears around 250-300 ppm, with shifts sensitive to the electronic environment and protonation state.

Parameter Observation Reference
$$^{15}\mathrm{N}$$ chemical shift ~250-300 ppm
Enrichment level >99% in ideal cases

Chemical Reactions Analysis

Types of Reactions

2,6-Lutidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2,6-lutidine include air (for oxidation), acids (for protonation), and various organic compounds in substitution reactions. The conditions typically involve standard laboratory temperatures and pressures.

Major Products

The major products formed from these reactions include 2,6-diformylpyridine (from oxidation) and lutidinium salts (from protonation) .

Scientific Research Applications

2,6-Lutidine-15N has several scientific research applications:

Comparison with Similar Compounds

Key Differences :

  • Isotopic Versatility : Unlike 2,6-Lutidine-d6 (deuterated for 1H NMR suppression), this compound enables direct 15N NMR detection of nitrogen-centered bonding dynamics .
  • Reactivity : Unlabeled 2,6-Lutidine exhibits higher basicity (pKa ~6.6) compared to cis-2,4-Lupetidine (piperidine analog, pKa ~10.5), reflecting the electron-withdrawing effect of the pyridine ring .

Physicochemical Properties and Chromatographic Behavior

Table 2: Gas Chromatography (GC) Retention Indices of Lutidine Derivatives

Compound Column Type (Stationary Phase) Retention Index (Kovats' RI) Reference
2,6-Lutidine Non-polar (SE-30) 856
2,4-Lutidine Non-polar (SE-30) 821
3,5-Lutidine Non-polar (SE-30) 883

Insights :

  • This compound shares similar chromatographic behavior with its unlabeled counterpart due to identical carbon frameworks. However, isotopic substitution may marginally alter retention times in high-resolution GC-MS systems .

NMR Spectroscopic Analysis and Isotopic Effects

15N-labeled lutidines exhibit distinct coordination-induced NMR shifts in metal complexes:

  • Au(III) Complexes : 15N shifts upfield by ~20 ppm upon coordination, contrasting with smaller shifts (~5 ppm) in 14N analogs .
  • Pt(II) Complexes : trans-Pt(this compound)₂Cl₂ shows a 15N resonance at 245 ppm (vs. 260 ppm for free ligand), indicating nitrogen-metal electron delocalization .

Biological Activity

2,6-Lutidine-15N is a nitrogen-labeled derivative of lutidine, a pyridine analog known for its biological activity and utility in various chemical applications. The incorporation of the stable isotope 15N^{15}N enhances its analytical capabilities, particularly in nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of this compound, including its cytotoxic effects, interaction with biomolecules, and potential therapeutic applications.

2,6-Lutidine is characterized by its nitrogen atom in the pyridine ring, which influences its reactivity and biological interactions. The 15N^{15}N isotope provides enhanced NMR signals, facilitating the study of its interactions with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of cyclopalladated compounds containing 2,6-lutidine against various cancer cell lines. For instance, compounds derived from 2,6-lutidine exhibited significant cytotoxicity against murine mammary carcinoma (4T1) and melanoma (B16F10-Nex2) cells. The late apoptosis-inducing properties were verified using annexin V-FITC and propidium iodide staining methods .

Table 1: Cytotoxicity of Cyclopalladated Compounds Containing 2,6-Lutidine

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 14T1 (Murine)12.5Induces apoptosis via caspase activation
Compound 2B16F10-Nex2 (Murine)15.0DNA intercalation and cathepsin inhibition

Binding Studies

The binding properties of this compound to biomolecules have been investigated using circular dichroism and fluorescence spectroscopy. These studies demonstrated that this compound can interact with human serum albumin (HSA) and calf thymus DNA (ct-DNA), suggesting potential roles in drug delivery systems and molecular imaging .

Enzyme Inhibition

In addition to cytotoxic effects, compounds based on 2,6-lutidine have been shown to inhibit cathepsins B and L, enzymes involved in protein degradation that are often overexpressed in cancerous tissues. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies

A notable case study involved the synthesis of nitrogen-labeled imidazole derivatives using 2,6-lutidine as a catalyst. The reaction rate was significantly accelerated when 2,6-lutidine was included in the synthesis pathway for 15N^{15}N-labeled guanosine phosphoramidites. This demonstrates the compound's utility in enhancing reaction efficiency in pharmaceutical chemistry .

Q & A

Q. What are the essential safety protocols for handling 2,6-Lutidine-15N in laboratory settings?

Methodological Answer:

  • PPE Selection : Use impervious gloves (checked for integrity before use), safety glasses, and protective clothing to avoid skin/eye contact. Glove quality varies by manufacturer, so prioritize chemical compatibility testing .
  • Ventilation : Work in a fume hood to minimize inhalation risks. Use a respirator if high concentrations are unavoidable .
  • Storage : Store in a cool, dry environment. Avoid prolonged storage due to potential degradation, and request updated safety data sheets (SDS) for aged samples .
  • Disposal : Follow federal, state, and local regulations. Engage qualified personnel for disposal, using protective equipment (e.g., fume hoods, respirators) .

Q. How can researchers determine the physicochemical properties of this compound when literature data is limited?

Methodological Answer:

  • Consult Authoritative Databases : Use NIST Chemistry WebBook for baseline data on unlabeled 2,6-Lutidine (e.g., boiling point, solubility) and extrapolate isotopic effects .
  • Experimental Validation : Conduct controlled experiments to measure properties like density, polarity, and thermal stability. Cross-validate using techniques such as gas chromatography-mass spectrometry (GC-MS) .
  • Isotopic Purity Confirmation : Employ 15N^{15}\text{N} NMR or isotope-ratio mass spectrometry to verify labeling efficiency and purity .

Advanced Research Questions

Q. How should researchers design experiments to investigate 15N^{15}\text{N}15N isotopic effects in reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic vs. Thermodynamic Studies : Compare reaction rates and equilibrium constants between 15N^{15}\text{N}-labeled and unlabeled analogs. Use stopped-flow kinetics or isotopic tracing to isolate isotope effects .
  • Computational Modeling : Pair experimental data with density functional theory (DFT) calculations to predict isotopic shifts in transition states .
  • Control Variables : Maintain consistent temperature, solvent, and catalyst conditions to isolate isotopic contributions .

Q. How can contradictions in isotopic labeling studies involving this compound be resolved?

Methodological Answer:

  • Replicate Experiments : Repeat trials under identical conditions to rule out procedural errors .
  • Cross-Method Validation : Use complementary techniques (e.g., NMR, IR spectroscopy) to confirm structural and isotopic integrity .
  • Meta-Analysis : Compare findings with prior studies on analogous 15N^{15}\text{N}-labeled heterocycles. Address discrepancies by evaluating methodological differences (e.g., purity thresholds, instrumentation) .

Q. What strategies ensure effective integration of this compound research findings into broader chemical theories?

Methodological Answer:

  • Literature Synthesis : Map results to established mechanistic frameworks (e.g., nucleophilic aromatic substitution trends) using tools like SciFinder or Reaxys .
  • Theoretical-Experimental Dialogue : Collaborate with computational chemists to align empirical data with molecular orbital or bonding theories .
  • Publish Negative Results : Document non-confirmatory findings to refine existing models and avoid publication bias .

Q. Which advanced analytical methodologies are optimal for characterizing this compound in complex matrices?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Accurately resolve isotopic patterns and confirm molecular formulas .
  • Multinuclear NMR : Utilize 1H^{1}\text{H}-15N^{15}\text{N} HMBC correlations to probe nitrogen-centered reactivity .
  • X-ray Crystallography : Resolve isotopic labeling effects on crystal packing and molecular geometry .

Q. Table 2: Key Physicochemical Data Sources for this compound

PropertyMethodologyReference
Boiling PointExtrapolate from NIST data
Isotopic Purity15N^{15}\text{N} NMR validation
SolubilityExperimental titration/GC-MS

Guidelines for Methodological Rigor

  • Data Presentation : Include raw data in appendices and processed data in the main text. Use tables/figures only if they enhance clarity .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., NMR sensitivity limits) and procedural variations .
  • Ethical Compliance : Adhere to safety and disposal guidelines in SDS documents to mitigate hazards .

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